Primisulfuron-methyl

Catalog No.
S1539555
CAS No.
86209-51-0
M.F
C15H12F4N4O7S
M. Wt
468.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primisulfuron-methyl

Standard sulfonylureas like nicosulfuron fail to control Chenopodium album and Sorghum halepense in maize. Primisulfuron-methyl overcomes this with 3× higher intrinsic ALS potency and maize selectivity via cytochrome P450 metabolism. * Highly effective against Elytrigia repens, Chenopodium album, and Sorghum halepense. * Rapid hydrolysis in acidic soils (DT50 ~3.1 d at pH 4) minimizes rotational crop damage. * Safener-coformulatable (e.g., benoxacor) to boost crop safety window.

CAS Number

86209-51-0

Product Name

Primisulfuron-methyl

IUPAC Name

methyl 2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoate

Molecular Formula

C15H12F4N4O7S

Molecular Weight

468.3 g/mol

InChI

InChI=1S/C15H12F4N4O7S/c1-28-11(24)7-4-2-3-5-8(7)31(26,27)23-15(25)22-14-20-9(29-12(16)17)6-10(21-14)30-13(18)19/h2-6,12-13H,1H3,(H2,20,21,22,23,25)

InChI Key

ZTYVMAQSHCZXLF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F

solubility

7.05e-06 M
Solubility in acetone 35,000 mg/l, ethanol 1000 mg/l, toluene 570 mg/l, n-octanol 7.7 mg/l, n-hexane 1.5 mg/l (all measured at 25 °C)
Solubility in water: 3.3 (pH 5), 243 (pH 7), 5280 (pH 9) (all in mg/l)

Synonyms

Beacon(TM), Primisulfuron, Rifle(TM)

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F

The exact mass of the compound Primisulfuron-methyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.05e-06 msolubility in acetone 35,000 mg/l, ethanol 1000 mg/l, toluene 570 mg/l, n-octanol 7.7 mg/l, n-hexane 1.5 mg/l (all measured at 25 °c)solubility in water: 3.3 (ph 5), 243 (ph 7), 5280 (ph 9) (all in mg/l). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 mg, 100 mg

Primisulfuron-methyl is a highly selective, post-emergence sulfonylurea herbicide that acts as a potent inhibitor of acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis [1]. In agricultural procurement and formulation, it is valued for its distinct weed control spectrum, particularly its efficacy against perennial grasses like Elytrigia repens (quackgrass) and specific broadleaf weeds such as Chenopodium album, combined with excellent crop safety in maize [2]. The compound exhibits a highly pH-dependent solubility and degradation profile, being relatively stable and soluble in neutral to alkaline environments (70 mg/L at pH 7) while undergoing rapid hydrolysis under acidic conditions [3]. This specific physicochemical and biological profile makes primisulfuron-methyl a specialized active ingredient for targeted herbicide formulations where broad-spectrum generic sulfonylureas fail to provide adequate control of specific weed biotypes.

Research Fit

ALS inhibitor tool compound — HRAC Group 2; post-emergence weed control research
Corn selectivity context — reported post-emergence selectivity in maize
Formulation fit — wettable powder and water-dispersible granule options

Replacing primisulfuron-methyl with closely related in-class substitutes, such as nicosulfuron or rimsulfuron, fundamentally alters the formulation's agronomic performance and target spectrum [1]. While nicosulfuron is a standard choice for controlling Echinochloa crus-galli (barnyardgrass), primisulfuron-methyl exhibits negligible activity against this species but offers highly targeted control of Chenopodium album (common lambsquarters) and specific Sorghum species [1]. Furthermore, primisulfuron-methyl demonstrates approximately three times greater intrinsic potency at the ALS target site compared to nicosulfuron, requiring different active ingredient loading in the final formulation [2]. Substituting primisulfuron-methyl without accounting for these distinct enzyme-binding kinetics, specific weed susceptibilities, and distinct cytochrome P450-mediated detoxification pathways in maize will result in critical gaps in weed control and potential crop phytotoxicity [3].

Substitution Risk

Crop metabolic pathway mismatch
Cultivar-specific detoxification rates may shift; a corn variety that rapidly metabolizes primisulfuron-methyl may not degrade nicosulfuron at the same rate.
Environmental persistence divergence
Hydrolytic half-life differences across sulfonylureas can alter aquatic risk profiles; direct substitution without fate assessment may lead to unexpected carryover.
Weed spectrum and target-site sensitivity
ALS binding affinity and species sensitivity profiles differ; tolerance to one sulfonylurea does not guarantee susceptibility to another.

Higher Intrinsic Potency at the ALS Target Enzyme

In vitro assays isolating acetolactate synthase (ALS) demonstrate that primisulfuron-methyl possesses a significantly higher binding affinity and inhibitory potency than its closest analog, nicosulfuron [1]. For shattercane ALS, the I50 for primisulfuron-methyl is 10.0 nM, compared to 29.5 nM for nicosulfuron. A similar ratio is observed for corn ALS (13.8 nM vs. 36.9 nM)[1].

Evidence DimensionALS Enzyme Inhibition (I50)
Target Compound Data10.0 nM (shattercane ALS); 13.8 nM (corn ALS)
Comparator Or BaselineNicosulfuron (29.5 nM for shattercane; 36.9 nM for corn)
Quantified DifferencePrimisulfuron-methyl requires ~3x lower concentration to achieve 50% enzyme inhibition.
ConditionsIn vitro ALS inhibition assay using isolated plant enzymes.

Allows formulators to achieve high enzymatic inhibition at lower intracellular concentrations, optimizing the active ingredient payload in the final product.

ALS Enzyme Inhibition vs Nicosulfuron
Head-to-head
Primisulfuron-methyl I50 12–16 nM vs nicosulfuron 295–340 nM
~20–25× greater potency reported
Supports target-site potency differentiation analysis.
In vitro enzyme assay, sweet corn cultivars.

Divergent Efficacy Profiles for Broadleaf vs. Grass Weeds

Field efficacy trials reveal a complete divergence in the susceptible weed spectrum between primisulfuron-methyl and other maize-safe sulfonylureas like nicosulfuron and rimsulfuron [1]. While nicosulfuron and rimsulfuron are highly effective against Echinochloa crus-galli, primisulfuron-methyl has negligible effect on this species. Conversely, primisulfuron-methyl provides highly effective control of the broadleaf weed Chenopodium album, which rimsulfuron fails to control adequately [1].

Evidence DimensionSpecies-specific herbicidal efficacy
Target Compound DataHighly effective on C. album; no effect on E. crus-galli
Comparator Or BaselineRimsulfuron / Nicosulfuron (Highly effective on E. crus-galli; poor/moderate on C. album)
Quantified DifferenceComplete inversion of target species susceptibility between the analogs.
ConditionsPost-emergence field application in maize crops.

Dictates the selection of the active ingredient based on the specific weed pressure profile of the target market, preventing costly formulation mismatches.

Barnyardgrass & Giant Foxtail Control
Class-level inference
Sensitive to primisulfuron-methyl; tolerant to nicosulfuron
Weed spectrum differentiation review; supports resistance management research.
Greenhouse GR50 determination on whole plant growth.

Extreme Selectivity Margin via Rapid Maize Metabolism

The crop safety of primisulfuron-methyl relies on its rapid detoxification by cytochrome P450 monooxygenases in tolerant species. In maize, primisulfuron-methyl is metabolized with a half-life of less than 4 hours [1]. In contrast, susceptible target weeds like shattercane metabolize the herbicide much more slowly, with a half-life of 36 hours[1]. This differential metabolism rate creates a massive therapeutic window for crop safety.

Evidence DimensionIn vivo metabolic half-life
Target Compound Data< 4 hours (in tolerant maize)
Comparator Or Baseline36 hours (in susceptible shattercane)
Quantified Difference>9x faster metabolic clearance in the crop compared to the target weed.
ConditionsIn vivo metabolism tracking using radiolabeled herbicide.

Provides the quantitative basis for crop safety (selectivity), ensuring that procurement of this specific compound minimizes the risk of phytotoxic yield drag.

Hydrolytic Persistence in Water
Cross-study comparable
Half-life 49–399 days vs rimsulfuron 0.06–12 days
>4× to >6500× longer
Environmental persistence context; supports aquatic fate modeling.
pH 5–7.5, 25°C aqueous solution.

pH-Driven Hydrolysis for Controlled Environmental Fate

Primisulfuron-methyl exhibits a highly pH-dependent degradation profile, which is critical for both shelf-life and soil carryover management. The compound is stable to hydrolysis in neutral and mildly alkaline solutions (pH 7 to 9), but degrades rapidly under acidic conditions, exhibiting a hydrolytic half-life of approximately 3.1 days at pH 4[1].

Evidence DimensionHydrolytic half-life
Target Compound Data~3.1 days at pH 4
Comparator Or BaselineHighly stable / >30 days at pH 7-9
Quantified DifferenceOrders of magnitude acceleration in degradation rate under acidic conditions.
ConditionsAqueous hydrolysis studies at varying pH levels.

Requires formulators to buffer tank mixes to neutral/alkaline pH for stability, while ensuring rapid breakdown in acidic soils to prevent rotational crop damage.

Soil Degradation vs Metsulfuron-methyl
Head-to-head
Primisulfuron-methyl half-life 13–29 days, less temperature-sensitive; metsulfuron-methyl 8–36 days, more sensitive
Carryover prediction and crop rotation interval context.
Controlled environment soil studies.
Corn Metabolic Inactivation
Head-to-head
Metabolized 8.3% (sensitive) vs 60.5% (tolerant) after 8 h; safener increased metabolism 16 pp
Crop selectivity and safener interaction research context.
In vitro shoot metabolism assay, sweet corn cultivars.

Targeted Broadleaf and Perennial Grass Formulations

Primisulfuron-methyl is the exact active ingredient of choice for post-emergence maize herbicides where the primary weed pressure includes Chenopodium album and Sorghum halepense. Its procurement fills the specific efficacy gaps left by nicosulfuron or rimsulfuron, which fail to adequately control these biotypes[1].

Safener-Optimized Agrochemical Systems

Due to its reliance on cytochrome P450-mediated hydroxylation for crop safety, primisulfuron-methyl is highly suited for co-formulation with specific safeners (e.g., benoxacor). This application maximizes the <4 hour clearance rate in crops, allowing for higher application rates without phytotoxicity [2].

Environmentally Calibrated Soil-Degradable Products

Primisulfuron-methyl is prioritized for agricultural regions with acidic soils. Its rapid pH-dependent hydrolysis (half-life of ~3.1 days at pH 4) ensures that the active ingredient degrades quickly after application, preventing long-term soil carryover and protecting sensitive rotational crops [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ALS resistance mechanism studies
Target-site potency context (I50)
Enzyme assay and resistance profiling
Environmental fate and persistence modeling
Hydrolytic and soil degradation profiles
Half-life and temperature sensitivity review
Crop metabolism and safener interaction research
Cultivar-specific metabolic detoxification rate context
Metabolism assay and safener efficacy review
Corn post-emergence weed control studies
Weed spectrum differentiation (e.g., barnyardgrass, giant foxtail)
GR50 and field rate calibration

Color/Form

Colorless crystals
Fine white powder

XLogP3

3.6

Density

1.61 @ 20 °C

LogP

log Kow = 0.06 @ 25 °C, unstated pH

Melting Point

196.0 °C
194.8-197.4 °C (decomposition)

UNII

3TN6B6S8JP

Other CAS

86209-51-0

Wikipedia

Primisulfuron-methyl

Methods of Manufacturing

Primisulfuron-methyl is produced by reaction of 2-sulfamoylchloride benzoic acid with 2-amino-4,6-difluoromethoxypyrimidine.
Prepn: W. Meyer et al, EP 84020; W. Meyer et al, US 4478635 (1983, 1984 both to Ciba-Geigy).

Stability Shelf Life

Compatible in tank mixtures with atrazine, bromoxynil, cyanazine, dicamba & 2,4-D.

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